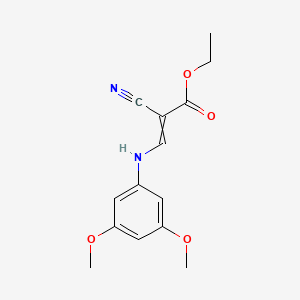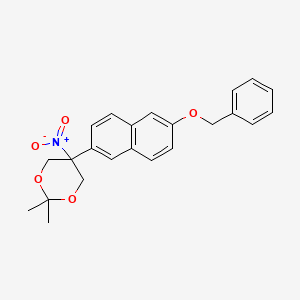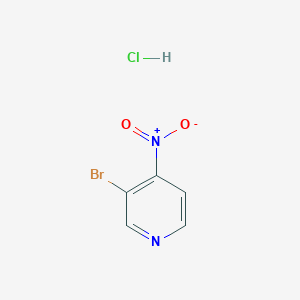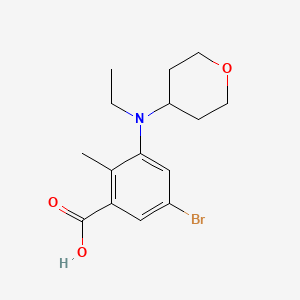
Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate
Descripción general
Descripción
Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate is a chemical compound with the IUPAC name ethyl (2E)-2-cyano-3-(3,5-dimethoxyanilino)-2-propenoate . It has a molecular weight of 276.29 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds often involves a Knoevenagel condensation . This is a cross aldol condensation reaction between a carbonyl and an acidic methylene group containing substrate, resulting in the formation of α, β -unsaturated compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 276.29 .Aplicaciones Científicas De Investigación
1. Crystal Packing and Molecular Interactions
Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate has been explored for its unique crystal packing and molecular interactions. For instance, Zhang et al. (2011) discovered that it utilizes rare N⋯π interactions, forming a zigzag double-ribbon through hydrogen bonds (Zhang, Wu, & Zhang, 2011). This insight into molecular interactions aids in understanding the compound's structural properties.
2. Structural Analysis
The structural analysis of derivatives of this compound has been a topic of research. Johnson et al. (2006) analyzed the crystal structure of a related compound, providing detailed insights into its molecular configuration and bonding distances (Johnson et al., 2006).
3. Non-Hydrogen Bond Type Interactions
The compound has been studied for its unusual C⋯π interaction of non-hydrogen bond type. Zhang et al. (2012) rationalized this interaction through ab initio computations, highlighting its rarity and electrostatic nature (Zhang, Tong, Wu, & Zhang, 2012).
4. Synthesis and Transformations
Research has also been conducted on the synthesis and transformations of related compounds. For instance, Harutyunyan et al. (2017) explored the reaction of ethyl cyanoacetate to produce various derivatives, shedding light on potential synthetic pathways (Harutyunyan, Nazaryan, Hakobyan, Panosyan, & Gevorgyan, 2017).
5. Thermodynamic Characteristics
Kos et al. (2017) investigated the thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, which are structurally similar. Their research provided insights into enthalpic characteristics and group contributions, which are valuable for understanding the compound's thermodynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Propiedades
IUPAC Name |
ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEAPZFVHMNJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)
![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)